molecular formula C13H19ClN2O4 B4400364 4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride

4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4400364
M. Wt: 302.75 g/mol
InChI Key: WSPUKRURUMYGKN-UHFFFAOYSA-N
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Description

4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O₄. It is a morpholine derivative, characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further linked to a morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride typically involves the reaction of 3-nitrophenol with 3-chloropropylmorpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-nitrophenol is replaced by the propylmorpholine group. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-[3-(3-aminophenoxy)propyl]morpholine.

    Substitution: Various substituted morpholine derivatives.

    Hydrolysis: Decomposition products including 3-nitrophenol and morpholine derivatives.

Scientific Research Applications

4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-nitrophenoxy)propyl]morpholine hydrochloride: Similar structure but with the nitro group in the para position.

    4-[3-(2-nitrophenoxy)propyl]morpholine hydrochloride: Similar structure but with the nitro group in the ortho position.

    4-[3-(3-chlorophenoxy)propyl]morpholine hydrochloride: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

4-[3-(3-Nitrophenoxy)propyl]morpholine;hydrochloride is unique due to the specific positioning of the nitro group, which can influence its reactivity and binding properties. The presence of the nitro group in the meta position can lead to different electronic and steric effects compared to its ortho and para counterparts, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-[3-(3-nitrophenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c16-15(17)12-3-1-4-13(11-12)19-8-2-5-14-6-9-18-10-7-14;/h1,3-4,11H,2,5-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPUKRURUMYGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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